REACTION_CXSMILES
|
[CH2:1]([N:5]1[C:9](=[O:10])[C:8]2=[C:11]([CH3:15])[CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:16])[CH:2]([CH3:4])[CH3:3].O>CO.[BH4-].[K+]>[CH3:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:7]2[C:8]=1[C:9](=[O:10])[N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[CH:6]2[OH:16].[CH3:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:7]2[C:8]=1[CH:9]([OH:10])[N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[C:6]2=[O:16] |f:3.4|
|
Name
|
N-isobutyl-3-methylphthalimide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N1C(C=2C(C1=O)=C(C=CC2)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
solvent
|
Smiles
|
[BH4-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at a temperature in the region of 20° C. for 65 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one and 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are prepared
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C.
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm)
|
Type
|
WASH
|
Details
|
eluting with a mixture of cyclohexane/ethyl acetate (70/30 by volume)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Type
|
ADDITION
|
Details
|
The fractions comprising a mixture of the two expected products
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Type
|
CUSTOM
|
Details
|
The residue is purified again by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm)
|
Type
|
WASH
|
Details
|
eluting with a mixture of cyclohexane/ethyl acetate (80/20 by volume)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Reaction Time |
65 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C(N(C(C12)=O)CC(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(N(C(C2=CC=C1)=O)CC(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:5]1[C:9](=[O:10])[C:8]2=[C:11]([CH3:15])[CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:16])[CH:2]([CH3:4])[CH3:3].O>CO.[BH4-].[K+]>[CH3:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:7]2[C:8]=1[C:9](=[O:10])[N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[CH:6]2[OH:16].[CH3:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:7]2[C:8]=1[CH:9]([OH:10])[N:5]([CH2:1][CH:2]([CH3:3])[CH3:4])[C:6]2=[O:16] |f:3.4|
|
Name
|
N-isobutyl-3-methylphthalimide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N1C(C=2C(C1=O)=C(C=CC2)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
solvent
|
Smiles
|
[BH4-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at a temperature in the region of 20° C. for 65 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one and 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are prepared
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C.
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm)
|
Type
|
WASH
|
Details
|
eluting with a mixture of cyclohexane/ethyl acetate (70/30 by volume)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Type
|
ADDITION
|
Details
|
The fractions comprising a mixture of the two expected products
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Type
|
CUSTOM
|
Details
|
The residue is purified again by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm)
|
Type
|
WASH
|
Details
|
eluting with a mixture of cyclohexane/ethyl acetate (80/20 by volume)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Reaction Time |
65 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C(N(C(C12)=O)CC(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(N(C(C2=CC=C1)=O)CC(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |